Substance P (1-4)

Description

Properties

IUPAC Name |

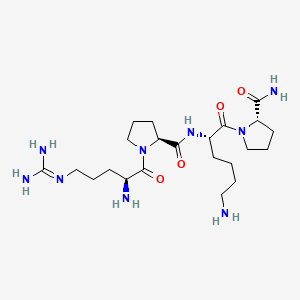

(2S)-N-[(2S)-6-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxohexan-2-yl]-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41N9O4/c23-10-2-1-7-15(21(35)30-12-4-8-16(30)18(25)32)29-19(33)17-9-5-13-31(17)20(34)14(24)6-3-11-28-22(26)27/h14-17H,1-13,23-24H2,(H2,25,32)(H,29,33)(H4,26,27,28)/t14-,15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDHNQNCXUYISG-QAETUUGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41N9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219444 | |

| Record name | Substance P (1-4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69355-89-1 | |

| Record name | Substance P (1-4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069355891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Substance P (1-4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Biology and Proteolytic Processing of Substance P to Generate Fragments

Genetic Basis and Biosynthesis of Preprotachykinin A Precursors

Substance P, along with closely related neurokinin A (NKA), is produced from a polyprotein precursor known as preprotachykinin A (PPT-A), also referred to as preprotachykinin-1 (PPT-1). wikipedia.orgwikipedia.org The human TAC1 gene (Tachykinin Precursor 1), located on chromosome 7 (7q21-q22), encodes PPT-A. wikipedia.orgwikipedia.orgnih.govgenecards.orgresearchgate.net

The TAC1 gene can undergo alternative RNA splicing, leading to the production of four different mRNA isoforms: alpha-, beta-, gamma-, and delta-PPT. wikipedia.orgmdpi.com These isoforms serve as precursors from which Substance P is derived. Specifically, alpha- and delta-PPT can be processed to yield Substance P, while beta- and gamma-PPT can produce both Substance P and neurokinin A. wikipedia.org The biosynthesis of Substance P occurs in neurons, such as those in the dorsal root ganglia (DRG), where PPT-A mRNA is expressed. plos.orgnih.gov Following transcription, the spliced mRNA undergoes translation and subsequent proteolytic cleavage to form the mature peptide. mdpi.com

Post-Translational Modification and Amidation of Substance P

A crucial post-translational modification for the full-length Substance P is C-terminal amidation. nih.govnih.govontosight.aicreative-proteomics.com This process involves the conversion of a C-terminal glycine (B1666218) residue of a glycine-extended precursor peptide into an amide group. ontosight.aicreative-proteomics.com The enzyme responsible for this final step in biosynthesis is peptidylglycine alpha-amidating monooxygenase (PAM). nih.govnih.govontosight.aibiorxiv.org Amidation is vital for the biological activity and stability of many neuropeptides, including Substance P. ontosight.aicreative-proteomics.combiorxiv.org

It is important to note that the Substance P (1-4) fragment, being an N-terminal fragment (Arg-Pro-Lys-Pro), would not undergo this C-terminal amidation, as it lacks the necessary C-terminal glycine residue and the C-terminus of the full-length peptide.

Receptor Pharmacology and Molecular Interactions of Substance P 1 4

Binding Characteristics of Substance P (1-4) to Neurokinin Receptors

The interaction of Substance P (1-4) with the classical tachykinin receptors—Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3)—is markedly different from that of the parent peptide. The binding and activation of these receptors are primarily dictated by the C-terminal region of Substance P.

Similar to the NK1 receptor, the NK2 and NK3 receptors require the conserved C-terminal domain of tachykinins for high-affinity binding and activation. nih.govnih.gov The full Substance P peptide itself displays a lower affinity for NK2 and NK3 receptors compared to its primary target, the NK1 receptor. jneurology.commdpi.complos.org Given that Substance P (1-4) lacks the necessary C-terminal residues, it does not exhibit significant binding affinity or specificity for either the NK2 or NK3 receptors. The fragment is not considered a relevant ligand for these receptor subtypes in physiological contexts.

Substance P (1-4) lacks the molecular components required to activate neurokinin receptors, and therefore exhibits no agonistic properties. However, there are reports that characterize Substance P (1-4) as a potential antagonist of neurokinin receptors. medchemexpress.com This suggests that while it cannot activate the receptor, it may interfere with the binding of the full-length Substance P or other tachykinins. In contrast, other research indicates that N-terminal fragments are simply inactive, showing no effect on neuronal firing. nih.gov This discrepancy suggests that any antagonistic properties may be weak, context-dependent, or observed in specific experimental systems, such as in the regulation of hematopoiesis, rather than in classical neuronal signaling pathways. medchemexpress.com

| Receptor | Binding Affinity | Functional Activity | Supporting Rationale |

|---|---|---|---|

| Neurokinin-1 (NK1) | Negligible | Inactive as an agonist. Reported in some contexts as a potential antagonist. | Lacks the essential C-terminal "message" sequence required for binding and activation. mdpi.commedchemexpress.com |

| Neurokinin-2 (NK2) | Negligible | Inactive. | Binding is dependent on the C-terminal region of tachykinins. nih.gov |

| Neurokinin-3 (NK3) | Negligible | Inactive. | Binding is dependent on the C-terminal region of tachykinins. nih.gov |

Engagement with Mas-Related G Protein-Coupled Receptors (MRGPRs)

Recent research has established that the full-length Substance P peptide can activate certain Mas-related G protein-coupled receptors (MRGPRs), which are implicated in histamine-independent itch and other sensory functions. myds.menih.govnih.gov This interaction occurs in addition to its classical activity at the NK1 receptor. However, there is a lack of specific research data on the direct interaction of the Substance P (1-4) fragment with any member of the MRGPR family. The binding motifs for MRGPRs are distinct from those of neurokinin receptors, and it cannot be assumed that fragments of Substance P retain activity at these alternative targets.

Structure-Activity Relationships (SAR) Governing Substance P (1-4) Receptor Recognition

The N-terminal residues of Substance P, which constitute the Substance P (1-4) fragment, play a crucial role in the proper orientation and binding of the full-length peptide to the NK1 receptor. nih.gov The basic amino acids, Arginine (Arg¹) and Lysine (Lys³), along with the conformationally rigid Proline (Pro² and Pro⁴) residues, contribute to the structural conformation of the full peptide. nih.gov This N-terminal "address" sequence is thought to interact with the extracellular domains of the neurokinin receptor, helping to position the C-terminal "message" sequence correctly within the binding pocket. This interaction is a key determinant of the high selectivity and potency that Substance P exhibits for the NK1 receptor over the NK2 and NK3 subtypes. nih.gov Although essential for the parent molecule's function, this address sequence alone is insufficient to elicit a biological response.

| Position | Amino Acid | Key Structural Feature | Contribution to Full Substance P Molecule Activity |

|---|---|---|---|

| 1 | Arginine (Arg) | Positively charged (basic) | Contributes to electrostatic interactions and receptor selectivity. nih.gov |

| 2 | Proline (Pro) | Rigid ring structure | Induces conformational constraints, important for proper peptide folding. nih.gov |

| 3 | Lysine (Lys) | Positively charged (basic) | Contributes to electrostatic interactions and receptor selectivity. nih.gov |

| 4 | Proline (Pro) | Rigid ring structure | Induces conformational constraints, important for proper peptide folding. |

Conformational Determinants of Substance P (1-4) Receptor Engagement

The precise conformational determinants of Substance P (1-4) engagement with neurokinin receptors are not extensively characterized through direct structural studies of the isolated fragment. The inherent flexibility of short peptides in solution makes it challenging to define a single bioactive conformation. However, insights into its conformational properties can be gleaned from molecular modeling studies of the full-length Substance P in complex with the NK1 receptor and from structure-activity relationship studies of N-terminal analogs.

Molecular dynamics simulations and cryo-electron microscopy of the SP-NK1R complex indicate that the N-terminus of Substance P projects towards the extracellular space, interacting with the N-terminal domain and ECL2 of the receptor. escholarship.orgnih.gov In this bound state, the central portion of Substance P can adopt a helical loop conformation. nih.gov While these studies provide a picture of the conformation of the (1-4) sequence as part of the larger peptide, the conformational dynamics of the free tetrapeptide and how it initially engages the receptor are less clear.

The importance of the peptide backbone conformation is highlighted by studies using peptide bond surrogates. The replacement of the peptide bond between Pro-4 and Gln-5 with Glyψ[CH2CH2]Gly resulted in a significant decrease in binding affinity, indicating that the specific geometry conferred by the native peptide bond is a critical determinant for receptor interaction. nih.gov This suggests that the conformational rigidity or flexibility around this particular bond in the N-terminal region is finely tuned for optimal receptor engagement.

The following interactive data table summarizes key findings related to the structural determinants of N-terminal Substance P fragments and their interaction with the NK1 receptor.

| Fragment/Analog | Key Finding |

| Substance P (1-4) | Inactive in producing wheal and flare responses. nih.gov |

| Substance P (1-7) | Down-regulates NK1 receptor binding via an indirect mechanism. nih.gov |

| SP Analog with Glyψ[CH2CH2]Gly at Pro-4/Gln-5 | 7-fold reduction in affinity for the NK1 receptor. nih.gov |

| Substance P (1-5) | Interacts with the N-terminus and ECL2 of the NK1 receptor. escholarship.orgbiorxiv.org |

It is important to note that while the N-terminal region of Substance P, including the (1-4) fragment, does not appear to be the primary driver of high-affinity binding, its conformational properties and interactions with the extracellular domains of the NK1 receptor are crucial for modulating receptor selectivity and signaling pathways. nih.gov The lack of a rigid, defined structure for the isolated SP (1-4) fragment likely contributes to its low affinity, while its interactions as part of the full-length peptide are conformationally constrained by the rest of the molecule, allowing for specific contacts that influence receptor function.

Cellular Signaling and Intracellular Transduction Mechanisms Modulated by Substance P 1 4

Differential Activation of G Protein-Coupled Signaling Pathways by Substance P (1-4)

The neurokinin receptors, including NK1R, belong to the family of G protein-coupled receptors (GPCRs). nih.govmdpi.combiorxiv.org Activation of these receptors by their ligands, such as full-length Substance P, can stimulate various G protein-coupled signaling pathways. nih.govmdpi.com

Full-length Substance P, upon binding to the Gq-coupled NK1R, activates the G protein, which subsequently activates phospholipase C-beta (PLCβ). mdpi.com PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comtermedia.plmdpi.comnih.govfrontiersin.org IP3 binds to specific receptors (InsP3R) on the endoplasmic reticulum, leading to the rapid mobilization and release of intracellular calcium ions (Ca2+). mdpi.comtermedia.plmdpi.com DAG, in conjunction with Ca2+, activates protein kinase C (PKC) isozymes, which can further open voltage-gated L-type Ca2+ channels, promoting Ca2+ influx from the extracellular space. termedia.pl This prolonged elevation of intracellular Ca2+ can influence various physiological processes and gene transcription. mdpi.comtermedia.pl

While Substance P (1-4) is known to be a metabolite of Substance P that can activate G proteins, specific detailed research findings on its direct and distinct modulation of the IP3/DAG/Calcium cascade compared to full-length Substance P are not extensively documented in the provided literature. physiology.org

Activation of neurokinin receptors by full-length Substance P can also stimulate cyclic adenosine (B11128) monophosphate (cAMP) accumulation in a cell context-dependent manner. nih.gov cAMP, in turn, activates Protein Kinase A (PKA). mdpi.comnih.govnih.gov The cAMP signaling pathway mediates Substance P release in the dorsal horn, where PKA activation leads to the phosphorylation of NMDA receptors and contributes to voltage-gated Ca2+ channel activation. nih.govnih.gov

Notably, research indicates that the activation of Gαs by Substance P metabolites, including Substance P (1-4), is less pronounced compared to full-length Substance P. physiology.org This suggests that Substance P (1-4) likely has a diminished impact on Gαs-mediated cAMP accumulation and subsequent PKA pathway activation relative to the full-length peptide. physiology.org

Regulation of Downstream Kinase Cascades (e.g., MAPK, PI3K-PKB)

Full-length Substance P, through its interaction with NK1R, is known to regulate various downstream kinase cascades. The Substance P-NK1R dialogue can lead to the activation of protein kinase C (PKC), which subsequently phosphorylates proteins like c-Raf-1 and MEK-1, stimulating the phosphorylation of Erk1 and Erk2, key components of the Mitogen-Activated Protein Kinase (MAPK) pathway. termedia.pl The MAPK pathway, including ERK1/2, JNK, and p38 MAPK, is involved in processes such as cell proliferation, migration, and the expression of early genes like c-fos and c-myc. termedia.plmdpi.comresearchgate.netgatech.eduresearchgate.net

Furthermore, the phosphoinositide 3-kinase (PI3K)-protein kinase B (PKB, also known as Akt) pathway is also influenced by Substance P/NK1R signaling. mdpi.comresearchgate.netresearchgate.netthno.orgmdpi.com This pathway plays a critical role in cell growth, survival, proliferation, and apoptosis. researchgate.netmdpi.com

However, direct detailed research findings on how Substance P (1-4) specifically regulates these downstream kinase cascades (MAPK, PI3K-PKB) are limited in the provided literature. While it is a metabolite of Substance P and interacts with NK1R, its precise role in initiating or modulating these specific pathways compared to the full-length peptide is not extensively characterized. physiology.org

Influence on Transcription Factor Activation (e.g., NF-κB, AP-1)

Activation of the NK1R by full-length Substance P can lead to the activation of several transcription factors, including Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Activator Protein 1 (AP-1). mdpi.comtermedia.plnih.govmdpi.compnas.orgwikipedia.orge-century.usnih.gov NF-κB is a crucial regulator of immune and inflammatory responses, and its activation leads to the rapid induction of genes involved in immune system function, inflammation, and cell-cycle regulation. pnas.orge-century.usnih.gov The activation of NF-κB by Substance P involves the phosphorylation and degradation of its inhibitor, IκB. e-century.usnih.gov AP-1 activation is also linked to NK1R signaling and can coordinate with NF-κB to direct gene expression. pnas.orgwikipedia.org

Direct detailed research findings specifically demonstrating how Substance P (1-4) influences the activation of transcription factors such as NF-κB and AP-1 are not extensively documented in the provided literature. The observed effects are primarily attributed to the full-length Substance P acting via NK1R.

Mechanisms of Receptor Desensitization, Internalization, and Recycling Induced by Substance P (1-4)

G protein-coupled receptors (GPCRs), including the NK1R, undergo rapid desensitization upon continuous or repeated exposure to agonists like full-length Substance P. core.ac.ukpnas.orgmdpi.compnas.orgoup.com This process involves the phosphorylation of the agonist-bound NK1R by G protein-coupled receptor kinases (GRKs), which promotes the interaction with β-arrestins. nih.govpnas.orgmdpi.compnas.org β-Arrestins mediate receptor desensitization by uncoupling the receptor from G proteins and also facilitate receptor internalization (endocytosis), physically removing the receptor from the cell surface. nih.govmdpi.compnas.org

Following internalization, the peptide-receptor-arrestin complex is sequestered into endosomes. pnas.orgpnas.org Within acidified endosomes, enzymes like endothelin-converting enzyme 1 (ECE-1) degrade Substance P, disrupting the complex. pnas.orgpnas.org This dissociation allows β-arrestins to return to the cytosol and the NK1R, freed from β-arrestins, to recycle back to the plasma membrane, leading to receptor resensitization and sustained signaling. pnas.orgpnas.orgoup.com

Direct detailed research findings specifically on how Substance P (1-4) induces or modulates these mechanisms of receptor desensitization, internalization, and recycling are limited in the provided literature. The described processes are general mechanisms of NK1R regulation in response to its primary ligand, full-length Substance P.

Cross-Talk with Other Neurotransmitter and Neuropeptide Signaling Systems

Full-length Substance P and its receptor NK1R are involved in complex cross-talk with various other neurotransmitter and neuropeptide signaling systems, mediating diverse physiological and pathological responses. For instance, Substance P can modulate the activity of N-methyl-D-aspartate (NMDA) receptors, contributing to pain transmission. mdpi.comnih.govnih.gov The cAMP signaling pathway, which influences Substance P release, can also be mediated by the activating phosphorylation of NMDA receptors by PKA. nih.govnih.gov

Furthermore, the Substance P/NK1R system exhibits cross-talk with cytokine signaling. Interleukin-1 beta (IL-1β) can upregulate NK1R expression, and Substance P can activate NF-κB pathways involved in inflammatory cytokine production. termedia.plpnas.orgnih.govnih.gov There is also evidence of cross-talk between NK1R and Toll-like receptor 4 (TLR4) in immune responses. nih.gov Substance P can influence the proliferation and function of various immune cells, including macrophages, T cells, and mast cells, and its effects can be modulated by other neuropeptides. nih.govnih.govcsic.esd-nb.info

Direct detailed research findings specifically on how Substance P (1-4) participates in such cross-talk with other neurotransmitter and neuropeptide signaling systems are limited in the provided literature. The documented interactions primarily refer to the full-length Substance P and its receptor.

Biological and Physiological Roles of Substance P 1 4 in Experimental Systems

Protective and Modulatory Effects on Parent Peptide Degradation

The metabolism of full-length Substance P by various enzymes leads to the formation of several N- and C-terminal fragments. Substance P (1-4) is identified as one such N-terminal metabolite. labsolu.ca While the primary role of Substance P (1-4) is not described as directly stabilizing the parent peptide against degradation, its formation is part of the broader proteolytic processing of Substance P in biological systems. Enzymes like Substance P Endopeptidase (SPE) are known to degrade Substance P, yielding fragments such as SP(1-7) and SP(1-8) as major products. nih.gov The differential processing of Substance P by various cell types highlights the complexity of its metabolism. For instance, fibroblasts and coronary artery endothelial cells (CAECs) produce significant amounts of SP (1-4) as a metabolite, alongside other fragments like SP (5-11) and SP (7-11). labsolu.ca

Stabilization of Substance P Against Proteolytic Cleavage

Direct evidence indicating that Substance P (1-4) actively stabilizes the parent Substance P peptide against proteolytic cleavage is not extensively detailed in current research. Instead, Substance P (1-4) is recognized as a product of the enzymatic breakdown of full Substance P. Cellular metabolism studies demonstrate the generation of Substance P (1-4) by various cell types, including macrophages, endothelial cells, and fibroblasts. labsolu.ca The N-terminal metabolism of Substance P, which includes the formation of fragments like SP (1-4), can result in peptides that retain certain activities, such as increasing intracellular calcium concentrations, but may lose others, like the ability to increase cyclic AMP (cAMP). labsolu.ca

Modulation of Substance P Activity on Various Tissues

Substance P (1-4) demonstrates significant modulatory effects on various tissues, often by acting as an antagonist to neurokinin receptors. It has been identified as a potent antagonist of neurokinin receptors (NK-R). medchemexpress.comoup.com This antagonistic property suggests that Substance P (1-4) can counteract the effects mediated by full Substance P.

In studies concerning the respiratory tract, the N-terminal tetrapeptide Substance P (1-4) showed no direct constrictor effect, unlike C-terminal fragments of Substance P. Instead, it was observed to significantly attenuate contractions elicited by acetylcholine. This modulatory effect is believed to be mediated via a different target, potentially involving phosphatidylinositols, distinguishing its mechanism from the direct NK1R-mediated effects of C-terminal fragments. uni.lu

Furthermore, in experiments involving monocytes/macrophages from patients with rheumatoid arthritis, Substance P (1-4), along with other cleavage products, showed only weak and low effects on interleukin-1 (IL-1) secretion in the absence of lipopolysaccharide (LPS) stimulation. When cells were pre-stimulated with LPS, Substance P (1-4) did not induce significant effects on IL-1 secretion, suggesting a limited direct impact on this specific inflammatory cytokine release in this context.

Functional Dissection Studies Comparing Substance P (1-4) to Full Substance P and Other Fragments (e.g., SP(1-7))

Functional dissection studies reveal distinct pharmacological profiles for Substance P (1-4) compared to the full undecapeptide and other fragments. A key distinction is that Substance P (1-4) acts as a potent neurokinin receptor (NK-R) antagonist, whereas full Substance P is a known agonist, primarily for the NK1 receptor. medchemexpress.comoup.com

Comparative studies of N-terminal and C-terminal fragments of Substance P highlight their differential biological activities. For instance, full Substance P and N-terminal sequences, including Substance P (1-4) and Substance P (1-7), were found to be capable of secreting lymphokines with chemotactic properties for granulocytes and lymphocytes in spleen cell cultures from mice and mononuclear cells from rat lymph nodes. The maximum effect for these fragments was observed in the 10^-10 to 10^-11 M range. In contrast, C-terminal fragments such as SP (6-11), SP (7-11), SP (8-11), and SP (9-11) were unable to induce lymphokine expression. uni.lu

This functional divergence is further supported by observations in the respiratory tract, where Substance P (1-4) exhibited an indirect protective effect against acetylcholine-induced contraction, mediated by a distinct target, while C-terminal fragments exerted direct constrictor effects via the NK1 receptor. uni.lu

Table 1: Relative Amounts of Substance P Metabolites Produced by Different Cell Types labsolu.ca

| Metabolite | Fibroblasts (pmol/mL) | CAECs (pmol/mL) | Peritoneal Macrophages (pmol/mL) |

| SP (5-11) | High | High | Moderate |

| SP (1-4) | High | Moderate | Moderate |

| SP (7-11) | Moderate | High | Moderate |

| SP (1-7) | Moderate | Moderate | Moderate |

| SP (6-11) | Low | Low | High |

| SP (3-11) | Low | Low | High |

| SP (1-9) | Low | Low | High |

| SP (2-11) | Low | Low | Low |

| SP (8-11) | Low | Low | Low |

Note: Data presented qualitatively based on "greatest amount," "high," "moderate," and "low" as described in the source, relative to other metabolites within each cell type. Actual quantitative values were presented graphically in the original source.

Different fragments also impact signaling pathways distinctly. N-terminal metabolism of Substance P (up to five amino acids), including the formation of Substance P (1-4), produces peptides that retain the ability to increase intracellular calcium concentrations ([Ca]i) but lose the capacity to increase cyclic AMP (cAMP). In contrast, C-terminal metabolism results in the loss of both [Ca]i and cAMP activities. For instance, SP (6-11) showed little to no activity in inhibiting nuclear factor κB (NF-κB) activity, cell proliferation, and wound healing, or stimulating collagen production, unlike full Substance P. labsolu.ca

Table 2: Functional Differences Between Substance P and its Fragments labsolu.cauni.lu

| Peptide | Neurokinin Receptor Binding/Activity | Lymphokine Secretion (Chemotactic) | Effect on Acetylcholine-induced Contraction (Respiratory Tract) | Effect on [Ca]i Increase | Effect on cAMP Accumulation |

| Substance P | Agonist (NK1R) | Yes | Direct constrictor effect | Yes | Yes |

| SP (1-4) | Antagonist (NK-R) | Yes | Attenuates (indirect protective effect) | Yes | No |

| SP (1-7) | Not specified (N-terminal) | Yes | Not specified | Yes | No |

| SP (6-11) | Not specified (C-terminal) | No | Direct constrictor effect (via NK1R) | No | No |

| Other C-terminals | Not specified (C-terminal) | No | Direct constrictor effect (via NK1R) | No | No |

Influence on Neurotransmission and Neural Plasticity in Preclinical Models

The influence of Substance P (1-4) on neurotransmission and neural plasticity in preclinical models is primarily inferred from its identified role as a neurokinin receptor (NK-R) antagonist. medchemexpress.comoup.com Full-length Substance P plays a critical role in these processes, particularly in pain transmission and synaptic plasticity, largely mediated through its interaction with the NK1 receptor. nih.govwikipedia.orgoup.com

Substance P coexists with the excitatory neurotransmitter glutamate (B1630785) in primary afferents that respond to painful stimulation, and its sensory function is linked to the transmission of pain information into the central nervous system. nih.govwikipedia.org Full Substance P has been shown to significantly increase NMDA receptor-mediated inward currents and facilitate calcium influx through NMDA receptor channels in spinal lamina I projection neurons. This action is essential for the induction of activity-dependent synaptic long-term potentiation (LTP), a cellular mechanism thought to underlie memory traces of painful events and enhanced pain sensitivity (hyperalgesia). oup.com Furthermore, Substance P enhances glutamate's effects by increasing the phosphorylation of NMDA receptors via NK1 receptor activation of phospholipase C. wikipedia.org

In the hippocampus, Substance P induces NMDA receptor- and protein synthesis-dependent potentiation of synapses in the CA2 area. This potentiation can transform short-term potentiation into long-term potentiation, demonstrating its role in synaptic tagging and capture, an associative property crucial for memory consolidation.

Given that Substance P (1-4) acts as an NK-R antagonist, its presence in preclinical models would logically be expected to counteract or modulate these pro-nociceptive and plasticity-inducing effects of full Substance P. While direct studies on Substance P (1-4)'s specific impact on these complex neural processes are not detailed in the provided search results, its antagonistic activity suggests a potential to interfere with the downstream signaling pathways typically activated by full Substance P, thereby influencing neurotransmission and neural plasticity in an inhibitory or modulatory manner.

Methodological Approaches for Investigating Substance P 1 4

Advanced Analytical Techniques for Detection and Quantification of Substance P (1-4) in Biological Samples

The precise detection and quantification of Substance P (1-4) in complex biological matrices are crucial for understanding its physiological roles and metabolic pathways. Advanced chromatographic and spectrometric methods are predominantly employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of peptides like Substance P (1-4) in biological samples. HPLC systems typically involve a mobile phase and a stationary phase (e.g., C18 columns) to achieve separation based on physicochemical properties.

For Substance P and its fragments, common HPLC conditions include the use of a linear gradient with mobile phases such as water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA mdpi.comsigmaaldrich.comresearchgate.net. Detection is often performed using a UV detector, typically at a wavelength of 220 nm, which is suitable for peptides due to the absorbance of peptide bonds mdpi.comsigmaaldrich.com. For instance, a Jupiter Proteo semi-preparative column (4 µm, 90 Å, 250×10 mm) with UV/Vis detection at 220 nm has been utilized for Substance P fragments mdpi.com. Similarly, a Discovery C18 column (15 cm × 4.6 mm I.D., 5 μm particles) with a linear gradient of 5-34% acetonitrile in 0.1% TFA water over 11 minutes at 1 mL/min and 35 °C, detected at 220 nm, has been applied for the analysis of Substance P and its fragments sigmaaldrich.com. HPLC is also critical for purifying synthesized peptides and verifying their stability in various solutions mdpi.com.

Mass spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), offers high sensitivity and specificity for the detection and quantification of Substance P (1-4) and other peptide metabolites in biological samples nih.govphysiology.orgresearchgate.net. This technique allows for the identification of compounds based on their mass-to-charge (m/z) ratio, eliminating the need for sample derivatization and avoiding radioactive waste associated with other methods nih.gov.

LC-MS/MS has been successfully applied to investigate the metabolism of Substance P, identifying various N- and C-terminal fragments, including Substance P (1-4), in cell culture samples and at the blood-brain barrier nih.govphysiology.orgresearchgate.net. For example, in studies of Substance P metabolism by cardiovascular cell types (fibroblasts, coronary artery endothelial cells, and peritoneal macrophages), Substance P (1-4) was identified as a significant metabolite, though less abundant than Substance P (5-11) physiology.org. The analysis often involves triple quadrupole mass spectrometers operated in multiple reaction monitoring (MRM) mode for enhanced specificity and quantification nih.govresearchgate.netnih.gov. Isotope dilution-mass spectrometry (IDMS) can also be employed to quantify endogenous levels of Substance P fragments nih.gov.

Pharmacological Tools and Analogues for Dissecting Substance P (1-4) Activity

Substance P (1-4) itself serves as a notable pharmacological tool due to its intrinsic activity. It is characterized as a potent antagonist of neurokinin receptors (NK-R). medchemexpress.commedchemexpress.com This antagonistic property makes it a valuable compound for studying the roles of NK-Rs, particularly in contexts where the N-terminal fragment's specific influence is under investigation.

Detailed research findings highlight its inhibitory effects on hematopoiesis:

| Effect | Concentration Range | Observed Outcome | Reference |

| Inhibition of Endogenous Erythroid Colony (EEC) formation | 0.1 nM - 1 µM | Inhibits EEC formation in polycythemia vera (PV) bone marrow cultures. | medchemexpress.com |

| Inhibition of PV CD36+/GpA- cell proliferation | 0.1 nM - 1 µM (on CD36+/GpA- cells) | Decreases erythroid colony numbers by 47% and inhibits proliferation of PV CD36+/GpA- cells by 30%. | medchemexpress.com |

| Increase in cell death | Not specified | Increased the percentage of cell death by 27.3%. | medchemexpress.com |

Beyond Substance P (1-4) itself, other pharmacological tools and analogues primarily target the full-length Substance P and its NK1 receptor. Examples include non-peptide NK1 receptor antagonists like RP 67580, which competitively inhibits the binding of [3H]SP to NK1 receptors, and CP-96,345. medchemexpress.com However, these tools are generally employed to dissect the activity of the full-length Substance P and its primary receptor, not specifically to modulate or investigate the unique actions of the Substance P (1-4) fragment.

Targeted Genetic Manipulation in Preclinical Animal Models

Targeted genetic manipulation studies focusing specifically on the Substance P (1-4) fragment, such as models designed to alter its production, metabolism, or interaction with a unique receptor, are not extensively reported. Preclinical animal models, particularly genetically engineered mice, have been instrumental in understanding the broader roles of the tachykinin system, including the full-length Substance P and its primary receptor, NK1R. mdpi.comaddgene.orgwikipedia.org

Future Directions and Emerging Concepts in Substance P 1 4 Research

Identification of Novel Substance P (1-4)-Specific Receptors or Binding Sites

The primary endogenous receptor for full-length Substance P is the neurokinin-1 receptor (NK1R), a G protein-coupled receptor frontiersin.orgwikipedia.orgnih.govmdpi.comoup.comebi.ac.ukpsychiatrist.com. However, SP(1-4) is characterized as a potent antagonist of neurokinin receptors medchemexpress.commedchemexpress.comtargetmol.com. This antagonistic activity suggests an interaction with established NK-Rs, potentially modulating the effects of full-length SP.

Research has indicated that while full-length SP binds to various sites, including an "unusual binding site" distinct from NK1R, SP(1-4) acts as a very weak competitor at this particular site, implying that this site is not specific to SP(1-4) and requires the entire SP sequence for full recognition nih.gov. However, the related N-terminal fragment, Substance P (1-7) (SP(1-7)), has been shown to bind to specific sites distinct from the NK1 receptor, mediating antinociceptive effects diva-portal.org. This finding suggests a potential avenue for future research into whether SP(1-4), or other closely related N-terminal fragments, might possess their own unique, yet-to-be-fully-identified, specific receptors or binding sites that mediate its observed biological activities, particularly its antagonistic properties and hematopoietic regulation. Identifying such specific receptors would profoundly impact the understanding of SP(1-4)'s precise mechanism of action and its therapeutic potential.

Elucidation of Unique Signaling Signatures Beyond Canonical Pathways

Substance P (SP) typically activates NK1R, leading to canonical signaling pathways involving the dissociation of Gα proteins (such as Gαs and Gαq) and the subsequent increase in intracellular calcium ([Ca]i) and cyclic AMP (cAMP) accumulation frontiersin.orgnih.govphysiology.orgnih.govoup.comtermedia.plnih.govmdpi.combiorxiv.org. However, emerging research highlights that the cellular metabolism of SP produces various fragments, including SP(1-4), which can activate different second messenger signaling pathways physiology.orgnih.gov.

Crucially, N-terminal metabolism of SP, which yields fragments like SP(1-4), results in peptides that retain the ability to increase intracellular calcium but lose the capacity to increase cyclic AMP physiology.orgnih.gov. This differential signaling profile represents a unique signature for these N-terminal metabolites. This suggests that SP metabolism can act as a regulatory mechanism, selecting or redirecting the cellular response to SP by influencing specific second messenger pathways activated by the NK1R physiology.orgnih.gov. For example, while full-length SP inhibits nuclear factor κB (NF-κB) activity, cell proliferation, and wound healing, and stimulates collagen production and cyclooxygenase-2 (COX-2) expression, some N-terminal fragments may exhibit little or no activity in these specific pathways physiology.orgnih.gov. Future research will focus on fully characterizing these unique signaling cascades initiated by SP(1-4) and understanding how they diverge from the canonical pathways activated by full-length SP, thereby revealing novel therapeutic targets.

Table 1: Differential Signaling Activities of Substance P and its N-terminal Metabolites

| Peptide | Intracellular Calcium ([Ca]i) Increase | Cyclic AMP (cAMP) Accumulation | Example Cellular Responses (for SP) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.